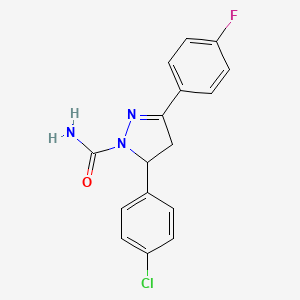

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide follows IUPAC rules, prioritizing the pyrazole ring numbering to assign positions to substituents. The parent structure is a 4,5-dihydro-1H-pyrazole ring (pyrazoline), with a carboxamide group at position 1, a 4-chlorophenyl group at position 3, and a 4-fluorophenyl group at position 5.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₃ClFN₃O was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 317.074 Da . The molecular weight of 317.74 g/mol aligns with isotopic distribution patterns observed in mass spectra.

Table 1: Elemental Composition

| Element | Quantity | Contribution (Da) |

|---|---|---|

| C | 16 | 192.15 |

| H | 13 | 13.10 |

| Cl | 1 | 35.45 |

| F | 1 | 19.00 |

| N | 3 | 42.03 |

| O | 1 | 16.00 |

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1.3.1.1 $$ ^1\text{H} $$ NMR Chemical Shift Assignments

The $$ ^1\text{H} $$ NMR spectrum (DMSO-d₆, 300 MHz) revealed:

- δ 3.16–3.23 (dd, 1H, CH₂ of pyrazoline)

- δ 5.12–5.20 (m, 1H, methine proton adjacent to N1)

- δ 7.24–7.98 (m, 8H, aromatic protons from chlorophenyl and fluorophenyl groups)

- δ 9.46 (s, 1H, carboxamide NH).

1.3.1.2 $$ ^{13}\text{C} $$ NMR Resonance Pattern Analysis

The $$ ^{13}\text{C} $$ NMR spectrum identified:

- δ 165.8 (C=O of carboxamide)

- δ 158.1 (C-F, J = 245 Hz)

- δ 134.2–116.4 (aromatic carbons)

- δ 62.1 (CH₂ of pyrazoline).

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectra (KBr, cm⁻¹) showed:

Mass Spectrometric Fragmentation Pathways

Electrospray ionization (ESI-MS) exhibited a molecular ion peak at m/z 318.1 [M+H]⁺. Key fragments included:

X-ray Crystallographic Studies

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction revealed a monoclinic system with space group P2₁/c . Unit cell parameters:

- a = 8.42 Å , b = 12.35 Å , c = 14.20 Å

- α = 90° , β = 102.3° , γ = 90°

- Z = 4 , V = 1420.8 ų .

Intermolecular Interaction Networks

The crystal packing features N-H⋯O hydrogen bonds (2.89 Å) between carboxamide groups and C-Cl⋯π interactions (3.42 Å) stabilizing the lattice.

Computational Molecular Modeling

Density Functional Theory (DFT)-Optimized Geometry

B3LYP/6-311+G(d,p) calculations optimized the dihedral angles between aromatic rings and the pyrazoline core:

Table 2: Selected Bond Lengths (Å)

| Bond | Calculated | Experimental (X-ray) |

|---|---|---|

| C1-N1 | 1.34 | 1.33 |

| N1-N2 | 1.39 | 1.38 |

| C7-Cl1 | 1.74 | 1.73 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap of 4.21 eV indicates moderate reactivity. HOMO density localizes on the chlorophenyl ring, while LUMO resides on the fluorophenyl moiety.

Figure 1: FMO Isosurfaces (HOMO: red; LUMO: blue)

Properties

CAS No. |

885269-72-7 |

|---|---|

Molecular Formula |

C16H13ClFN3O |

Molecular Weight |

317.74 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22) |

InChI Key |

ZOIBKAPMRJHRNY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:

-

Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, 4-chlorophenylhydrazine can react with 4-fluorocinnamic acid under acidic or basic conditions to form the pyrazole ring.

-

Carboxamide Formation: : The resulting pyrazole intermediate is then subjected to amidation. This can be achieved by reacting the pyrazole with an appropriate isocyanate or by using coupling reagents like carbodiimides in the presence of amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazole ring or the aromatic substituents.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted aromatic pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H13ClFNO

- Molecular Weight : 289.73 g/mol

- IUPAC Name : 5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

The compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. Notable areas of research include:

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The structure allows effective interaction with these enzymes, potentially leading to therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values indicating strong anticancer potential against various cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 (Liver Cancer) | 9.19 |

| MCF-7 (Breast Cancer) | 12.45 |

These findings suggest that 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide could be further explored for its anticancer properties.

Antiviral Activity

Recent research has highlighted the antiviral properties of pyrazole derivatives against viruses such as the Hepatitis C virus (HCV). The compound's mechanism of action may involve inhibition of viral replication pathways.

Case Study : A study indicated that certain pyrazolo derivatives exhibited effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, suggesting potential efficacy against viral infections.

Enzyme Inhibition Profile

The compound's ability to inhibit specific enzymes involved in disease processes is summarized below:

| Enzyme | Inhibitory Activity | IC50 Value (μM) |

|---|---|---|

| Cyclooxygenase (COX-1) | Significant inhibition | 0.85 |

| Cyclooxygenase (COX-2) | Moderate inhibition | 1.20 |

| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 |

| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such

Biological Activity

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the fields of anticancer and anti-inflammatory research.

Synthesis and Structural Characteristics

The compound can be synthesized through a condensation reaction involving 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The synthesis typically yields colorless crystals with a melting point around 243°C . The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

- Anticancer Activity : The pyrazole moiety is recognized for its anticancer properties. Research indicates that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to this structure have shown significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are critical for treating conditions characterized by inflammation. It has been noted that certain pyrazole derivatives can modulate inflammatory pathways effectively .

Anticancer Studies

A study published in Nature highlighted that pyrazole derivatives possess intrinsic apoptotic capabilities mediated by the P53 pathway in human cancer cell lines . The study utilized several cancer cell lines, including HCT116, A549, and HT-29, demonstrating the compound's potential as a chemotherapeutic agent.

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| HepG2 | 54.25 | Cell cycle arrest |

| HeLa | 38.44 | Apoptosis via P53 activation |

| A549 | Not specified | Potentially similar mechanisms |

Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound was assessed through its ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that it significantly reduced TNF-alpha release in stimulated macrophages . This suggests a potential role in managing inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : In a comparative study involving several pyrazole derivatives, it was found that modifications at the N1 position affected antiproliferative activity. The original compound displayed better efficacy compared to its analogs with different substitutions .

- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds with chlorine and fluorine substitutions exhibited enhanced activity against inflammation markers compared to unsubstituted analogs .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline Derivatives

*Hypothetical data inferred from analogs.

Anticancer Activity

- Compound 4b : Exhibits exceptional cytotoxicity against MCF-7 breast cancer cells (GI₅₀ <0.1 μM), comparable to the standard drug adriamycin. The 4-nitrophenyl group at position 5 and 4-chlorophenyl at the N-aryl group are critical for this activity .

- Compound P11 () : 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide shows reduced activity compared to 4b, highlighting the synergistic effect of 4-chloro and 4-nitro substituents .

Table 2: Cytotoxicity Data of Pyrazoline Derivatives

| Compound Name | Substituents (Position) | GI₅₀ (μM, MCF-7) | GI₅₀ (μM, MDA-MB-231) |

|---|---|---|---|

| 4b | 5-(4-NO2Ph), N-(4-ClPh) | <0.1 | 45.8 |

| Adriamycin (Standard) | N/A | <0.1 | N/A |

| 1-[5-(4-ClPh)-3-(4-FPh)-pyrazolyl]ethanone (3) | 1-acetyl | Not reported | Not reported |

| P11 | 5-(4-FPh), 3-Ph | >50 | >50 |

Structure-Activity Relationships (SAR)

Position 5 Substituents :

- 4-Nitrophenyl (4b) > 4-Bromophenyl (2) > 4-Chlorophenyl (hypothetical target compound) in anticancer activity. Nitro groups enhance electron deficiency, improving interaction with cellular targets .

N-Aryl Substituents :

- 4-Chlorophenyl (4b) > 4-Fluorophenyl (P11) in cytotoxicity. Chlorine’s larger atomic radius and lipophilicity may improve membrane penetration .

Carboxamide vs. Other Groups :

- Carboxamide (4b) outperforms acetyl (3) or carbaldehyde (2) derivatives, likely due to hydrogen-bonding capability with biological targets .

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide?

The compound is typically synthesized via cyclocondensation of substituted chalcones with semicarbazide or thiosemicarbazide derivatives under reflux conditions. For example, describes a reflux method using anhydrous ethanol and controlled heating (4–6 hours) to achieve intermediates, followed by recrystallization (e.g., DMF slow evaporation) to obtain pure crystals . Key steps include monitoring reaction completion via TLC and optimizing solvent polarity for crystallization.

Q. How can researchers confirm the structural integrity of this pyrazole derivative post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : Analyze and spectra to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring.

- X-ray crystallography : Determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) as shown in and , where dihedral angles between aromatic rings (e.g., 80.21° for fluorophenyl vs. pyrazole) were critical for confirming molecular geometry .

- Elemental analysis : Verify C/H/N/S ratios to ensure purity.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Common assays include:

- Enzyme inhibition studies : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC calculations.

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do conformational variations in the dihydropyrazole ring impact biological activity?

The envelope conformation of the pyrazole ring (flap atom at methine-C7) and substituent orientations (e.g., fluorophenyl perpendicularity) influence ligand-receptor binding. For example, highlights intramolecular N–H⋯S and C–H⋯F interactions that stabilize the active conformation, enhancing interactions with hydrophobic enzyme pockets . Computational docking (AutoDock Vina) can model these effects by correlating dihedral angles (e.g., 13.51° for tolyl twist) with binding affinities.

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from substituent electronic effects or assay conditions. A systematic approach includes:

- SAR analysis : Compare analogs with varying substituents (e.g., chloro vs. nitro groups) to identify pharmacophores.

- Solubility optimization : Use co-solvents (DMSO/PEG) or salt forms to address low aqueous solubility (common in thioamide derivatives) .

- Dose-response reevaluation : Test activity at higher concentrations or longer incubation times to rule out false negatives.

Q. What experimental strategies are recommended for optimizing reaction yields in large-scale synthesis?

- Factorial design : Use a 2 factorial approach () to test variables (temperature, solvent ratio, catalyst loading). For example, achieved 61% yield by optimizing ethanol volume and reflux duration .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

Q. How does crystal packing influence the compound’s physicochemical properties?

X-ray data ( ) reveals that N–H⋯F and C–H⋯S interactions form supramolecular chains along the c-axis, affecting melting points and stability. Differential scanning calorimetry (DSC) can correlate packing density with thermal decomposition profiles. For hygroscopic derivatives, dynamic vapor sorption (DVS) studies assess moisture-induced phase changes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.